molecular formula C22H24ClFN4O2 B3014530 2-(2-fluorophenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216694-11-9

2-(2-fluorophenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Katalognummer: B3014530
CAS-Nummer: 1216694-11-9
Molekulargewicht: 430.91
InChI-Schlüssel: SJRVZORWVVFYGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-Fluorophenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound designed for research applications in medicinal chemistry and neuroscience. Its molecular structure integrates key pharmacophores, including a fluorinated phenoxy ether, a p-tolyl-substituted imidazole ring, and a piperazine core, a scaffold frequently encountered in FDA-approved drugs and biologically active compounds . This specific arrangement suggests potential for interaction with central nervous system (CNS) targets. Compounds featuring imidazole and piperazine motifs are often explored as modulators of neurotransmitter receptors and ion channels . Research on analogous structures, particularly 2-phenyl-1H-benzo[d]imidazoles, has identified them as positive allosteric modulators (PAMs) of the GABA-A receptor, with a preference for the α1/γ2 interface—a target relevant for neurological conditions related to the basal ganglia . The structural features of this compound, especially the 2-fluorophenoxy group, may contribute to its binding affinity and metabolic stability, making it a valuable chemical template for investigating the therapeutic potential of GABAergic signaling and other neurological pathways . The compound is provided as a hydrochloride salt to enhance solubility and stability. This product is intended for non-human research applications only and is not classified or intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2.ClH/c1-17-6-8-18(9-7-17)27-11-10-24-22(27)26-14-12-25(13-15-26)21(28)16-29-20-5-3-2-4-19(20)23;/h2-11H,12-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRVZORWVVFYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)COC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases due to its structural similarity to known pharmacophores. Notably, imidazole derivatives are recognized for their diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research indicates that compounds with imidazole rings can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study : A study on related compounds demonstrated that modifications in the imidazole structure could enhance anticancer activity, suggesting similar potential for this compound .

Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter systems. It may act as a positive allosteric modulator (PAM) at GABA-A receptors, which are crucial in regulating neuronal excitability and have implications in treating anxiety and epilepsy.

Case Study : Research on similar imidazole derivatives revealed their effectiveness as PAMs, enhancing the receptor's response to GABA, thereby providing insights into the potential therapeutic uses of this compound .

Drug Development

The unique structural features of 2-(2-fluorophenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride make it a valuable scaffold for drug design. Its ability to form strong interactions with biological targets can be exploited in designing new drugs.

Data Table: Comparison of Biological Activities of Imidazole Derivatives

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAnticancer
Compound CGABA-A PAM

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table summarizes structural differences and similarities with key analogues:

Compound Name Key Substituents Molecular Formula Molecular Weight Source
Target Compound 2-fluorophenoxy, p-tolyl-imidazol-piperazine, HCl salt C₂₃H₂₄ClFN₄O₂ 467.9 g/mol† -
2-((Difluoromethyl)thio)phenylmethanone HCl Difluoromethylthio-phenyl, p-tolyl-imidazol-piperazine, HCl salt C₂₂H₂₃ClF₂N₄OS 465.0 g/mol
1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone Benzimidazolylmethyl-piperazine, 2-fluorophenoxy C₂₀H₂₁FN₄O₂ 368.4 g/mol
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone Thieno-pyrazol, 1-methyl-imidazole, 2-fluorophenyl C₂₃H₂₂FN₅OS 435.5 g/mol

†Calculated based on and .

Key Observations :

  • Fluorine positioning: The target compound’s 2-fluorophenoxy group contrasts with analogues bearing 4-fluorophenyl () or thieno-pyrazol-fluorophenyl (). Ortho-substitution may influence steric hindrance and dipole interactions .
  • Salt forms : The hydrochloride salt in the target compound and ’s analogue likely enhances aqueous solubility compared to free bases (e.g., ) .

Pharmacological and Physicochemical Properties

  • Receptor interactions: Piperazine-imidazole scaffolds are common in serotonin/dopamine receptor ligands.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. Critical parameters include:

  • Reduction steps : Sodium borohydride (NaBH₄) in dry ethanol under reflux efficiently reduces ketone intermediates to alcohols, as demonstrated in analogous imidazole derivatives .
  • Coupling reactions : Piperazine derivatives require controlled stoichiometry (1:1 molar ratio) and inert atmospheres to minimize side reactions.
  • Salt formation : Hydrochloride salt precipitation is optimized by adjusting pH and solvent polarity.

Q. Which spectroscopic techniques are prioritized for structural validation?

  • X-ray crystallography : Resolves stereochemistry and confirms the imidazole-piperazine linkage (e.g., crystal data from Acta Crystallographica for related fluorophenyl-imidazole derivatives) .
  • NMR : ¹H/¹³C NMR identifies fluorophenoxy and p-tolyl substituents. ¹⁹F NMR confirms fluorine position .
  • Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).

Methodological Tip : Cross-reference experimental spectra with PubChem’s computed data for validation .

Q. How is purity assessed, and what thresholds are acceptable for in vitro studies?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is standard for biological assays.
  • TLC : Monitor reaction progress using silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%).

Advanced Research Questions

Q. How can reaction byproducts from imidazole ring functionalization be minimized?

  • Optimize protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling .
  • Temperature control : Maintain ≤60°C to prevent imidazole ring decomposition.
  • Purification : Column chromatography (silica gel, gradient elution) isolates the target compound from nitro or halogenated byproducts .

Q. What strategies resolve contradictions in solubility data across experimental models?

  • Solvent screening : Test DMSO, ethanol, and saline-buffered solutions at physiological pH.
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous media.
  • Theoretical modeling : Use LogP calculations (e.g., PubChem’s XLogP3) to predict solubility .

Example : Hydrochloride salts often exhibit higher aqueous solubility than free bases due to ionic dissociation .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13).
  • Analytical monitoring : Track decomposition via HPLC-MS.
  • Kinetic modeling : Calculate half-life (t₁/₂) using Arrhenius equations for temperature-dependent degradation .

Q. What methodologies assess ecological risks and environmental persistence?

  • Biodegradation assays : Use OECD 301 protocols to measure microbial breakdown in soil/water .
  • Toxicity profiling : Test on model organisms (e.g., Daphnia magna) for LC₅₀ values.
  • Computational tools : EPA’s EPI Suite predicts bioaccumulation and toxicity .

Q. How are theoretical frameworks applied to study structure-activity relationships (SAR)?

  • Molecular docking : Map interactions with target receptors (e.g., kinase enzymes) using AutoDock Vina.
  • QSAR models : Corolate substituent electronic properties (Hammett constants) with bioactivity data .
  • Crystallographic data : Compare bond angles/distances with active analogs to infer binding modes .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Standardized protocols : Use fixed cell lines (e.g., HEK293) and control compounds.
  • Statistical rigor : Apply ANOVA to compare IC₅₀ values across batches (p < 0.05).
  • Blinded testing : Randomize sample IDs to eliminate observer bias .

Q. How are conflicting data on metabolic pathways reconciled?

  • Cross-species comparisons : Test liver microsomes from rats, humans, and dogs.
  • Metabolite profiling : Use LC-HRMS to identify hydroxylated or N-oxide derivatives .
  • Enzyme inhibition assays : Confirm cytochrome P450 (CYP3A4) involvement via ketoconazole co-administration .

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